(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester physical properties
(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester physical properties
An In-depth Technical Guide to the Physical Properties of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, a key building block in contemporary drug discovery, presents a unique set of physicochemical characteristics that are pivotal for its application in synthesis and formulation. This technical guide provides a comprehensive examination of its core physical properties, offering both theoretical and practical insights. The document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the logic of analytical validation. We will delve into the molecular structure, present a compilation of its physical and chemical properties, and provide detailed, field-proven protocols for their determination. This guide is intended to be a self-validating resource, grounded in authoritative references, to empower researchers in their daily work with this versatile compound.
Introduction: The Strategic Importance of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester
The strategic incorporation of the pyrrolidine motif is a well-established approach in medicinal chemistry for enhancing the pharmacological properties of drug candidates, including potency, selectivity, and pharmacokinetic profiles. (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, often referred to as N-Boc-2-(2-aminoethyl)pyrrolidine, serves as a critical bifunctional building block. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, enabling selective transformations at other reactive sites of a molecule.[1] The pyrrolidine ring, on the other hand, imparts a specific conformational rigidity and basicity that can be crucial for molecular recognition at biological targets.
Understanding the physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for its efficient use in multi-step syntheses and for the development of robust and scalable processes. Properties such as melting point, solubility, and spectral characteristics directly influence reaction conditions, purification strategies, and formulation approaches. This guide aims to provide a detailed exposition of these properties, underpinned by a strong scientific rationale.
Molecular Structure and Key Identifiers
A thorough understanding of a molecule begins with its structure and nomenclature. The structural features of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester are foundational to its physical and chemical behavior.
Caption: Molecular structure of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[2-(pyrrolidin-2-yl)ethyl]carbamate | N/A |
| Molecular Formula | C11H22N2O2 | [2][3] |
| Molecular Weight | 214.30 g/mol | [2][3] |
| CAS Number | 1263378-93-3 (racemic) | [4] |
| 719999-55-0 ((S)-enantiomer) | [2] | |
| 720000-05-5 ((R)-enantiomer) | [3] | |
| Exact Mass | 214.168127949 Da | [2] |
| Appearance | Expected to be a colorless to pale yellow oil or a low melting solid | Inferred |
Physicochemical Properties: A Quantitative Overview
The majority of publicly available data on the physicochemical properties of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester are computationally derived. While these provide valuable estimations, it is crucial for the research scientist to recognize the distinction between predicted and experimentally verified values.
Table 2: Computed Physicochemical Properties
| Property | Value | Source (Database) |
| XLogP3-AA | 0.9 | [5] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [5][6] |
| Rotatable Bond Count | 4 | [7] |
| Topological Polar Surface Area | 50.4 Ų | [6][7] |
Note on Stereoisomers: The physical properties of the individual enantiomers ((S) and (R)) are expected to be identical, with the exception of their interaction with plane-polarized light (optical rotation). The racemic mixture may have a different melting point and solubility profile compared to the pure enantiomers.
Experimental Determination of Key Physical Properties
The following sections provide detailed, best-practice protocols for the experimental determination of the most critical physical properties of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester. The causality behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a fundamental property that provides a quick and effective assessment of a compound's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities tend to depress and broaden the melting range.[9]
Protocol: Capillary Melting Point Determination
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Sample Preparation:
-
Ensure the sample of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is dry and finely powdered. If the sample is an oil at room temperature, this protocol is not applicable, and the boiling point should be determined instead.
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Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the heating block of the apparatus.
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-
Measurement:
-
For an unknown compound, a rapid preliminary determination is advisable to find the approximate melting range. Heat at a rate of 10-20 °C per minute.
-
For a precise measurement, repeat the determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point found in the preliminary run.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]
-
-
Self-Validation:
-
Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement. A broad melting range (>2 °C) may indicate an impure sample.
-
Caption: Workflow for accurate melting point determination.
Solubility Profile
The solubility of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester in various solvents is critical for its use in synthesis, purification, and formulation. A systematic approach to determining solubility is essential.
Protocol: Qualitative Solubility Testing
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Solvent Selection:
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Choose a representative range of solvents with varying polarities, including:
-
Protic Polar: Water, Methanol, Ethanol
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Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Nonpolar: Toluene, Hexanes
-
Common Reaction/Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
-
-
Procedure:
-
To a small test tube or vial, add approximately 10-20 mg of the compound.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) with constant agitation (vortexing).
-
Observe for dissolution. Continue adding the solvent up to a total volume of 1 mL.
-
If the compound dissolves, it is considered soluble. If it remains undissolved, it is sparingly soluble or insoluble.
-
Gentle warming (to ~40-50 °C) can be applied to assess temperature effects on solubility, but this should be noted.
-
-
Data Reporting:
-
Report the solubility in qualitative terms:
-
Very Soluble: Dissolves in < 1 part of solvent.
-
Freely Soluble: Dissolves in 1-10 parts of solvent.
-
Soluble: Dissolves in 10-30 parts of solvent.
-
Sparingly Soluble: Dissolves in 30-100 parts of solvent.
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Slightly Soluble: Dissolves in 100-1000 parts of solvent.
-
Very Slightly Soluble: Dissolves in 1000-10,000 parts of solvent.
-
Practically Insoluble: Requires > 10,000 parts of solvent.
-
-
Expected Solubility Profile: Based on its structure, (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited but may be enhanced at acidic pH due to the protonation of the pyrrolidine nitrogen. It is expected to have low solubility in nonpolar solvents like hexanes.
Analytical Characterization: Spectroscopic Signature
The identity and purity of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester are unequivocally confirmed through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the methylene groups of the ethyl chain and the pyrrolidine ring (complex multiplets in the range of 1.5-3.5 ppm), and the NH protons (broad signals that may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the various methylene carbons of the pyrrolidine and ethyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 215.3.
Safe Handling and Storage
While a specific safety data sheet (SDS) for this exact compound may not be readily available from all suppliers, the safety precautions can be inferred from related N-Boc protected amines and general principles of laboratory safety.
-
Hazards: Similar compounds are often classified as causing skin and eye irritation.[6] Inhalation of dust or vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is a valuable synthetic intermediate whose physical properties are integral to its successful application. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure to its expected spectroscopic signature. By combining computed data with detailed, validated experimental protocols, we have aimed to equip the research scientist with the knowledge and tools necessary for the effective and safe utilization of this compound in their research and development endeavors. The principles and methodologies outlined herein are not only applicable to the title compound but can also serve as a robust framework for the characterization of other novel chemical entities.
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